N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide
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Overview
Description
“N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide” is a compound that belongs to the benzothiazole class . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A specific synthesis method for a similar compound involved coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of “N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide” can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide” include coupling reactions and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide” can be determined by various spectroscopic techniques. For instance, the yield and melting point can be determined .Scientific Research Applications
Anti-Tubercular Activity
Benzothiazole derivatives have shown promise as anti-tubercular agents. Recent synthetic developments have led to the discovery of compounds with inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis). These molecules were compared with standard reference drugs, and their potency was evaluated in vitro and in vivo . Researchers have employed various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions to synthesize benzothiazole derivatives. Additionally, structure-activity relationships (SAR) and molecular docking studies against the target DprE1 have been explored to identify potent inhibitors with enhanced anti-tubercular activity.
Novel Heterocycles
The synthesis of benzothiazole-based compounds offers a useful methodology for creating novel heterocycles. This approach provides benefits such as gentle reaction conditions, cleaner reactions, satisfactory product yields, and straightforward experimental procedures. Researchers have harnessed these advantages to design and synthesize diverse heterocyclic molecules with potential applications in drug discovery and materials science .
Anti-Inflammatory Properties
While not specific to this compound, benzothiazoles are associated with anti-inflammatory effects. Nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, aspirin, and naproxen, as well as herbal supplements (e.g., curcumin, capsaicin, and Boswellia serrata), exhibit anti-inflammatory properties. These compounds can help reduce pain and fever resulting from various inflammatory disorders .
COX-1 Inhibition
Some benzothiazole derivatives have demonstrated weak COX-1 inhibitory activity. Although they are less potent than selective COX-1 inhibitors (such as indomethacin) and non-selective COX inhibitors (like diclofenac), their potential warrants further investigation .
Antitumor and Cytotoxic Activity
Certain benzothiazole derivatives have shown promise as antitumor agents. For instance, a [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazide exhibited potent effects against prostate cancer cells .
Mechanism of Action
Target of Action
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide, also known as N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(4-methylbenzenesulfonyl)butanamide, has been found to have anti-inflammatory properties . The primary targets of this compound are the cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain . The compound’s interaction with its targets leads to a reduction in inflammation and associated symptoms.
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting the COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins and thus reducing inflammation .
Result of Action
The result of the compound’s action is a reduction in inflammation and associated symptoms. This is achieved through the inhibition of COX enzymes and the subsequent decrease in prostaglandin production . In studies, some derivatives of the compound have shown significant anti-inflammatory activities .
properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(4-methylphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S2/c1-17-12-14-18(15-13-17)31(28,29)16-6-11-23(27)25-20-8-3-2-7-19(20)24-26-21-9-4-5-10-22(21)30-24/h2-5,7-10,12-15H,6,11,16H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIXFMYVGGPYEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide |
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